REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([OH:10])=[C:6]([CH:9]=1)[CH:7]=[O:8].Cl[C:12]1[N:17]=[CH:16][CH:15]=[CH:14][N:13]=1.CC([O-])(C)C.[K+]>CN(C=O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:10][C:12]2[N:17]=[CH:16][CH:15]=[CH:14][N:13]=2)=[C:6]([CH:9]=1)[CH:7]=[O:8] |f:2.3|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C=O)C1)O
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=N1
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with 1N NaOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Then the organic layer was dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C=O)C1)OC1=NC=CC=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |